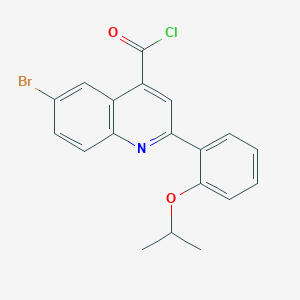
6-Bromo-2-(2-isopropoxyphenyl)quinoline-4-carbonyl chloride
Übersicht
Beschreibung
“6-Bromo-2-(2-isopropoxyphenyl)quinoline-4-carbonyl chloride” is a chemical compound used in scientific research . It has a complex structure and offers a wide range of applications due to its unique properties .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code:1S/C19H16BrNO3/c1-11(2)24-18-6-4-3-5-13(18)17-10-15(19(22)23)14-9-12(20)7-8-16(14)21-17/h3-11H,1-2H3, (H,22,23) . This indicates that the compound has a quinoline core with a bromine atom at the 6th position, a carbonyl chloride group at the 4th position, and an isopropoxyphenyl group at the 2nd position. Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 404.69 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not available in the retrieved data.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Synthesis Methods : A study described a method for synthesizing a related compound, 6-hydroxy-1H-quinolin-2-one, in an ionic liquid, highlighting efficient bromination, acylation, and Heck reaction processes for such compounds (Liu Chang-chun, 2010).
- Thermotropic Dendrimers : Research on "willowlike" thermotropic dendrimers included the synthesis and characterization of monomers like 6-bromo-1-(4-hydroxy-4'-biphenylyl)-2-(4-hydroxyphenyl)hexane, related to the 6-bromoquinoline structure (Percec et al., 1994).
Biological Applications
- Antimicrobial and Antimalarial Agents : A series of novel compounds including 6-bromo-2-chloro-3-(4-phenyl-[1,2,3]triazol-1-ylmethyl)-quinoline and its derivatives were synthesized and screened for antimicrobial and antimalarial activities, showing potential in drug development (Parthasaradhi et al., 2015).
Material Science and Photophysics
- Liquid Crystals : A study on 2-phenyl-6-phenylethynyl-4-(trifluoromethyl)quinolines synthesized via the Sonogashira cross-coupling reaction evaluated their potential as liquid crystals, demonstrating the influence of molecular structure on liquid crystal properties (Rodrigues et al., 2019).
Catalysis
- Suzuki-Miyaura Reaction Catalyst : Research on the compound [PdCl2{8-(di-tert-butylphosphinooxy)quinoline}] revealed its efficiency as a catalyst for the Suzuki-Miyaura reaction, demonstrating its potential in organic synthesis (Scrivanti et al., 2009).
Safety and Hazards
Eigenschaften
IUPAC Name |
6-bromo-2-(2-propan-2-yloxyphenyl)quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrClNO2/c1-11(2)24-18-6-4-3-5-13(18)17-10-15(19(21)23)14-9-12(20)7-8-16(14)22-17/h3-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEVHJDBOPBNUTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


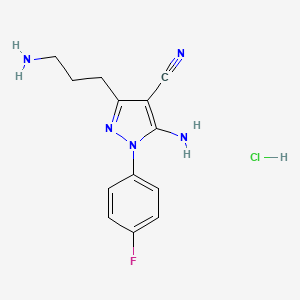
![ethyl 4-[(hydroxyimino)methyl]-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B1372306.png)

![1-[4-(1-aminoethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide hydrochloride](/img/structure/B1372310.png)

![1-(2,4-dimethylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B1372312.png)
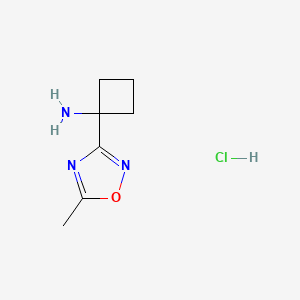



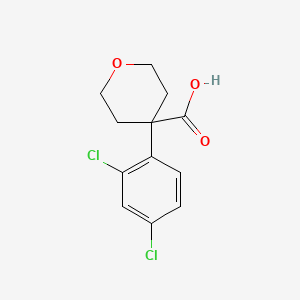

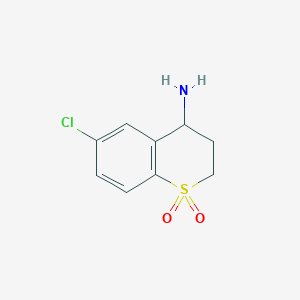
![2-Methyl-5-[(oxolan-2-ylmethyl)sulfamoyl]benzoic acid](/img/structure/B1372328.png)
